2-(2-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-(2-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of fluorophenyl, imidazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and thiazole rings, using reagents like halogens and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, oxidizing agents like TBHP, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.
Scientific Research Applications
2-(2-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenyl)-1H-imidazole-4-methanol
- (S)-1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl 3-(trifluoromethyl)benzoate
Uniqueness
2-(2-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide is unique due to its specific combination of fluorophenyl, imidazole, and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C16H15FN4OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H15FN4OS/c1-10-14(15(22)19-7-6-11-8-18-9-20-11)21-16(23-10)12-4-2-3-5-13(12)17/h2-5,8-9H,6-7H2,1H3,(H,18,20)(H,19,22) |
InChI Key |
PLOXLKPEXOPOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2F)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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